Superior Mass Resolution: +6 Da Separation Eliminates Cross-Talk from Natural Isotopologues
N-Desmethyl Ivabradine D6 HCl provides a nominal mass increase of +6 Da relative to the unlabeled analyte, N-Desmethyl Ivabradine (m/z 455.2 for the [M+H]+ ion) [1]. This +6 Da separation is a critical differentiator from alternative deuterated internal standards such as d3-ivabradine (+3 Da), which have been shown to suffer from analytical interference due to the natural abundance M+3 isotopic peak of the analyte [2].
| Evidence Dimension | Mass shift from unlabeled analyte |
|---|---|
| Target Compound Data | +6 Da (D6 labeling) |
| Comparator Or Baseline | +3 Da (d3-ivabradine internal standard) |
| Quantified Difference | Mass separation of +6 Da vs. +3 Da |
| Conditions | Electrospray ionization (ESI+) LC-MS/MS analysis of human plasma |
Why This Matters
The +6 Da mass shift ensures baseline resolution in the mass spectrometer, preventing cross-talk from the analyte's natural isotopic distribution and thereby enabling accurate quantification at low ng/mL concentrations required for pharmacokinetic studies.
- [1] Huang, C., Zhou, L., Sun, W., Wang, Z., Chen, R., & Jiang, S. (2015). Determination of Ivabradine and Its Main Metabolite in Human Plasma by UPLC-MS/MS. Chinese Journal of Modern Applied Pharmacy, 32(9), 1120-1124. View Source
- [2] Liu, D., Yu, J., Zhang, Y., Zhong, D., He, L., & Chen, X. (2015). Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma. Yao Xue Xue Bao, 50(3), 348-354. PMID: 26118116. View Source
